molecular formula C11H12BrNO B14878522 1-(2-bromoethyl)-5-methoxy-1H-indole

1-(2-bromoethyl)-5-methoxy-1H-indole

Cat. No.: B14878522
M. Wt: 254.12 g/mol
InChI Key: NCUGPQDLHSMCBW-UHFFFAOYSA-N
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Description

1-(2-Bromoethyl)-5-methoxy-1H-indole ( 1851618-57-9) is a synthetically valuable indole derivative designed for advanced pharmaceutical and organic chemistry research. This compound features a bromoethyl chain at the 1-position of the 5-methoxyindole scaffold, making it a key alkylating agent and a versatile building block for the construction of more complex nitrogen-containing heterocycles . The indole nucleus is a fundamental structure in medicinal chemistry, known for its diverse biological activities and presence in many natural products and drugs . Researchers utilize this bromoethyl-substituted indole as a critical intermediate in the design and synthesis of novel bioactive molecules. Its molecular formula is C 11 H 12 BrNO, with a molecular weight of 254.12 g/mol . Research Applications: The primary research value of this compound lies in its role as a synthetic precursor. The reactive bromoethyl side chain facilitates facile nucleophilic substitution reactions, allowing researchers to incorporate the 5-methoxyindole structure into larger, more complex molecular architectures. This is particularly valuable in: • Medicinal Chemistry: Serving as a key intermediate in the synthesis of potential therapeutic agents. Indole derivatives are prominent in drug discovery for cancer, neurological diseases, and infections, often functioning as kinase inhibitors or tubulin polymerization inhibitors . • Methodology Development: Acting as a substrate in the development of new synthetic transformations, such as transition-metal-catalyzed cross-coupling reactions or cyclization strategies to create novel heterocyclic systems . Handling and Storage: This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle this compound with appropriate personal protective equipment in a well-ventilated environment. For specific storage conditions, please refer to the product's certificate of analysis.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H12BrNO

Molecular Weight

254.12 g/mol

IUPAC Name

1-(2-bromoethyl)-5-methoxyindole

InChI

InChI=1S/C11H12BrNO/c1-14-10-2-3-11-9(8-10)4-6-13(11)7-5-12/h2-4,6,8H,5,7H2,1H3

InChI Key

NCUGPQDLHSMCBW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)N(C=C2)CCBr

Origin of Product

United States

Synthesis and Characterization of 1 2 Bromoethyl 5 Methoxy 1h Indole

The synthesis of 1-(2-bromoethyl)-5-methoxy-1H-indole can be achieved through the N-alkylation of 5-methoxyindole (B15748). A common method involves the reaction of 5-methoxyindole with 1,2-dibromoethane (B42909) in the presence of a base, such as sodium hydride or potassium carbonate, in an appropriate solvent like dimethylformamide (DMF) or acetonitrile (B52724). The base deprotonates the indole (B1671886) nitrogen, forming a nucleophilic indolide anion that then attacks one of the carbon atoms of 1,2-dibromoethane in a nucleophilic substitution reaction, displacing a bromide ion and forming the desired product.

The characterization of this compound relies on a combination of spectroscopic techniques.

Table 1: Chemical and Physical Properties of this compound

PropertyValue
Molecular Formula C₁₁H₁₂BrNO
Molecular Weight 254.12 g/mol
CAS Number 1851618-57-9
Appearance Expected to be a solid
Solubility Soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate.

Table 2: Spectroscopic Data for this compound (Predicted)

Spectroscopic TechniqueExpected Features
¹H NMR Signals for the aromatic protons of the indole ring, a singlet for the methoxy (B1213986) group protons, and two triplets for the methylene (B1212753) protons of the bromoethyl group.
¹³C NMR Resonances for the carbon atoms of the indole ring, the methoxy group, and the bromoethyl side chain.
Infrared (IR) Spectroscopy Characteristic absorption bands for C-H stretching of the aromatic and aliphatic groups, C-O stretching of the methoxy group, and C-Br stretching. The N-H stretching band of the starting 5-methoxyindole would be absent.
Mass Spectrometry (MS) A molecular ion peak corresponding to the mass of the compound, along with characteristic fragmentation patterns.

Reactivity and Synthetic Applications

The reactivity of 1-(2-bromoethyl)-5-methoxy-1H-indole is dominated by the bromoethyl side chain. The carbon-bromine bond is susceptible to cleavage by a wide range of nucleophiles, making this compound an excellent precursor for the synthesis of more complex indole (B1671886) derivatives.

Common transformations include:

Nucleophilic Substitution: Reaction with amines, alcohols, thiols, and carbanions to introduce new functional groups.

Cyclization Reactions: Intramolecular reactions to form fused ring systems.

Grignard Reagent Formation: Although less common, the bromide could potentially be converted into a Grignard reagent for further carbon-carbon bond formation.

These reactions open up pathways to a variety of compounds with potential biological activities, such as analogs of tryptamines and other indole alkaloids.

Conclusion

Primary Research Focus on 3-(2-Bromoethyl)-5-methoxy-1H-indole

The isomer 3-(2-bromoethyl)-5-methoxy-1H-indole garners more academic attention than its N1-substituted counterpart. This focus is largely due to its relationship to biologically significant molecules like the neurohormone melatonin (B1676174) (N-acetyl-5-methoxytryptamine) and its utility as a synthetic intermediate.

The synthesis of 3-(2-bromoethyl)-5-methoxy-1H-indole is not explicitly detailed in a single standard procedure in the reviewed literature. However, its synthesis can be logically inferred from established methodologies for similar compounds. The general approach involves the bromination of the corresponding alcohol, 5-methoxyindole-3-ethanol.

A common method for converting C3-ethyl alcohol indoles to their bromoethyl derivatives is treatment with phosphorus tribromide (PBr₃) in an inert solvent like ether or methylene (B1212753) chloride. prepchem.com This suggests a probable synthetic route for the title compound would start from 5-methoxyindole (B15748), proceed to create 5-methoxyindole-3-ethanol, and culminate in its bromination.

The foundational 5-methoxyindole scaffold can be prepared through various classical indole syntheses, including:

Fischer Indole Synthesis: This involves the reaction of 4-methoxyphenylhydrazine with an appropriate aldehyde or ketone under acidic conditions.

Gassman Indole Synthesis: This method can be less effective for preparing 5-methoxyindole. luc.edu

Bischler and Hemetsberger Syntheses: These are also commonly used strategies for preparing methoxy-activated indoles. chim.it

A summary of common indole synthesis strategies is provided in the table below.

Synthesis MethodStarting MaterialsGeneral Description
Fischer Indole SynthesisArylhydrazine and an aldehyde or ketoneAcid-catalyzed cyclization reaction to form the indole ring.
Bischler Indole Synthesisα-Halo-ketone and an arylamineInvolves an initial alkylation followed by an acid-catalyzed cyclization.
Hemetsberger Indole Synthesisα-Azido-cinnamic esterThermal or photochemical decomposition leads to the formation of the indole ring.

The chemical reactivity of 3-(2-bromoethyl)-5-methoxy-1H-indole is dominated by the bromoethyl group at the C3 position. The bromine atom is a good leaving group, making the adjacent carbon atom electrophilic and susceptible to nucleophilic substitution (Sₙ2) reactions.

The parent compound, 3-(2-bromoethyl)-indole, is a well-known halogenated heterocyclic building block used in the synthesis of a variety of more complex molecules. Its reported applications include the synthesis of:

β-carboline derivatives.

6,7-dihydro-12H-indolo[2,3-a]pyridocolinium bromide.

N-(2-(3-indolyl)ethyl)aza-crown ethers.

These transformations highlight the utility of the bromoethyl moiety as a handle for introducing diverse functional groups. For example, reaction with amines yields N-substituted tryptamines, while reaction with thiolates can form thioethers. The methoxy (B1213986) group at the 5-position is an electron-donating group, which generally enhances the reactivity of the indole ring toward electrophilic substitution at other positions, but the primary reactivity for this specific molecule remains the nucleophilic substitution at the ethyl side chain. chim.it

Direct in vitro biological studies on 3-(2-bromoethyl)-5-methoxy-1H-indole are not prominent in the surveyed literature. However, significant research has been conducted on the closely related analogue, 3-(2-bromoethyl)-indole, often referred to by the code BEI-9. These studies provide valuable insight into the potential bioactivity of its methoxylated derivative.

In a study involving 14 substituted indoles tested against SW480 colon cancer cells, BEI-9 demonstrated the highest inhibitory activity. nih.gov Further investigations revealed several key in vitro effects:

Inhibition of Cancer Cell Growth: BEI-9 inhibited the growth of both SW480 and HCT116 colon cancer cells, with effective concentrations of 12.5 µM and 5 µM, respectively. nih.govresearchgate.net

Inhibition of Cell Motility: It was shown to inhibit cancer cell migration in scratch wound assays. nih.gov

NF-κB Activation Inhibition: In reporter cells, BEI-9 at a concentration of 0.8 µM inhibited both basal and induced activation of the transcription factor NF-κB, which is implicated in carcinogenesis. nih.govresearchgate.net

Cell Cycle Regulation: The compound was found to reduce the levels of cyclin D1 and A, proteins involved in cell cycle progression. nih.gov

These findings suggest that 3-(2-bromoethyl)-indole and its derivatives could be useful as chemosensitizers or in chemoprevention. nih.govresearchgate.net

Studies on Other N1-Substituted Bromoethyl Indoles

Research into N1-substituted bromoethyl indoles focuses on using the reactive bromoethyl group attached to the indole nitrogen as a synthetic handle. The N1 position of the indole nucleus is a common site for functionalization. iajps.com

One documented example is the synthesis of 1-(2-bromoethyl)-1H-indole-2,3-dione. This compound is prepared from isatin (B1672199) (1H-indole-2,3-dione) through N-alkylation using ethylene (B1197577) dibromide in the presence of a base such as potassium carbonate. The bromoethyl group in this molecule serves as a reactive site for further modification, such as nucleophilic substitutions to introduce amines or thiols, or conversion to an azide (B81097) for use in click chemistry reactions.

Another study describes the synthesis of a series of novel (R)-5-bromo-3-(N-methylpyrrolidine-2-yl-methyl)-1H (substituted)-indole derivatives. The core structure was further functionalized at the N1 position via electrophilic substitution using various halides, demonstrating the accessibility of the indole nitrogen for alkylation. iajps.com These studies underscore a synthetic strategy where a bromoalkyl chain is attached to the indole nitrogen to serve as a versatile linker or precursor for building more complex, potentially biologically active molecules.

General Academic Focus on Methoxyindole Synthesis, Reactivity, and Applications

Methoxyindoles are a significant class of compounds that have been the subject of research for decades due to their presence in numerous natural products and pharmaceuticals. chim.it The methoxy group, being electron-donating, activates the indole ring, influencing its chemical and biological properties. chim.it

Classical synthetic methods like the Fischer, Bischler, and Hemetsberger syntheses are standard routes to access the methoxyindole core. chim.it The presence of the methoxy group enhances the nucleophilicity of the indole ring, making it more susceptible to electrophilic substitution reactions. chim.it

The applications of methoxyindoles are vast and varied, spanning numerous therapeutic areas. Their biological activities have been extensively investigated, revealing a wide range of effects.

Investigated Biological ActivityExamples of Methoxyindole Derivatives/Applications
Antioxidant ActivityDimethoxyindole-based thiosemicarbazones have been evaluated for free radical scavenging properties. chim.it
Anticholinesterase ActivityVarious methoxyindole derivatives have been tested for their ability to inhibit acetylcholinesterase and butyrylcholinesterase. chim.it
Anti-inflammatory ActivityIndomethacin, a well-known NSAID, is a notable example of a methoxyindole derivative. chim.it
Anticancer ActivityIndoloquinoline alkaloids, derived from methoxyindole precursors, show activity based on DNA intercalation and topoisomerase II inhibition. mdpi.com
Antifungal Activity5-Methoxy-1H-indole, a homolog of melatonin, shows strong adverse activity against the phytopathogenic fungus Fusarium graminearum. mdpi.com
Antidepressant ActivityOxypertine is a marketed antipsychotic and antidepressant agent containing a dimethoxyindole system. chim.it

This broad spectrum of activity ensures that the synthesis and functionalization of methoxyindoles will remain a vibrant and important area of academic and pharmaceutical research.

Strategies for N1-Alkylation of 5-Methoxy-1H-indole

The direct alkylation of the 5-methoxy-1H-indole nitrogen atom (N1) represents the most straightforward conceptual approach to synthesizing this compound. This involves the reaction of the pre-formed 5-methoxy-1H-indole with a suitable two-carbon electrophile bearing a bromine atom.

Alkylation with 1,2-Dibromoethane (B42909) or Analogous Reagents

The use of 1,2-dibromoethane as the alkylating agent for 5-methoxy-1H-indole presents several potential reaction pathways. The intended reaction is a mono-N-alkylation to yield the desired product. However, the bifunctional nature of 1,2-dibromoethane and the reactivity of the indole nucleus introduce the possibility of side reactions.

One significant side product could be the formation of N,N'-bis(5-methoxy-1H-indol-1-yl)ethane, where a second molecule of 5-methoxy-1H-indole displaces the bromine atom of the initially formed this compound. Another potential outcome is the intramolecular cyclization of the product to form a fused ring system, although this is less likely under standard alkylation conditions. Furthermore, C3-alkylation of the indole ring is a known competitive reaction pathway in indole chemistry.

In a study on the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes, multiple products were observed, including bis-triazolylalkanes where both halogen atoms were substituted by the heterocyclic moiety. This suggests that careful control of reaction conditions is crucial to favor the desired mono-alkylation product when using reagents like 1,2-dibromoethane with 5-methoxy-1H-indole.

Table 1: Potential Products from the Reaction of 5-Methoxy-1H-indole with 1,2-Dibromoethane

Product NameChemical StructureDescription
This compound5-MeO-Indole-CH₂CH₂BrDesired mono-N-alkylation product.
N,N'-bis(5-methoxy-1H-indol-1-yl)ethane5-MeO-Indole-CH₂CH₂-Indole-5-MeOProduct of bis-N-alkylation.
3-(2-Bromoethyl)-5-methoxy-1H-indole5-MeO-Indole with -CH₂CH₂Br at C3Product of C3-alkylation.

Investigation of Reaction Conditions for N1-Selectivity

Achieving high selectivity for N1-alkylation over other potential reactions requires careful optimization of the reaction conditions, including the choice of base, solvent, temperature, and the potential use of catalysts.

The regioselectivity of indole alkylation is influenced by the nature of the counterion of the indole anion. The use of a strong base, such as sodium hydride (NaH), in a polar aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) is a common method for deprotonating the indole nitrogen, thereby activating it for nucleophilic attack. The choice of base and solvent can significantly impact the N1 versus C3 alkylation ratio.

Phase-transfer catalysis (PTC) offers a valuable methodology for the N-alkylation of indoles. This technique involves the use of a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, to transport the indole anion from an aqueous or solid phase to an organic phase where the alkylating agent resides. This can lead to milder reaction conditions and improved selectivity. For the synthesis of this compound, a PTC system could potentially minimize side reactions and enhance the yield of the desired N1-alkylated product. The selection of the appropriate catalyst and solvent system would be critical for optimizing the reaction.

The electronic properties of the indole ring also play a role in regioselectivity. The electron-donating methoxy group at the 5-position of the indole ring increases the electron density of the pyrrole (B145914) ring, which could potentially increase the propensity for C3-alkylation. Therefore, reaction conditions must be carefully controlled to favor N1-alkylation. A study on the N-alkylation of substituted indazoles highlighted the significant impact of steric and electronic effects on the regioselectivity of the reaction.

Table 2: Hypothetical Reaction Conditions for Selective N1-Alkylation of 5-Methoxy-1H-indole

ConditionParameterRationale
Base Sodium Hydride (NaH) or Potassium Carbonate (K₂CO₃)Strong bases to deprotonate the indole nitrogen. K₂CO₃ is a milder option.
Solvent Dimethylformamide (DMF) or Acetonitrile (B52724) (CH₃CN)Polar aprotic solvents to solvate the indole anion.
Temperature 0°C to room temperatureLower temperatures may favor N1-alkylation and reduce side reactions.
Catalyst Tetrabutylammonium bromide (TBAB)A phase-transfer catalyst to facilitate the reaction under milder conditions.

Sequential Functionalization Approaches

An alternative to direct alkylation is a sequential approach where the methoxy group and the N-bromoethyl moiety are introduced in separate, successive steps. This allows for greater control over the final structure.

Introduction of the Methoxy Group to an Indole Precursor

The synthesis of the 5-methoxy-1H-indole core can be achieved through various established indole synthesis methodologies. A common starting material is p-anisidine (B42471), which already contains the desired methoxy group at the appropriate position.

One of the most widely used methods is the Fischer indole synthesis . In a hypothetical synthesis, p-anisidine could be reacted with a suitable ketone or aldehyde, such as pyruvic acid or an α-haloketone, to form a phenylhydrazone. This intermediate would then undergo acid-catalyzed cyclization to yield a 5-methoxyindole derivative. A process for the preparation of 5-methoxy-1H-indole-2-carboxylic acid esters from malonates has been described, which utilizes the Japp-Klingemann rearrangement and a Fischer indole synthesis.

The Bischler-Möhlau indole synthesis provides another route, typically yielding 2-arylindoles from an α-bromo-acetophenone and an aniline (B41778) derivative. While the classical conditions can be harsh, modern modifications have made this method more versatile.

Other classical indole syntheses such as the Madelung synthesis , which involves the intramolecular cyclization of N-phenylamides, and the Reissert indole synthesis could also be adapted for the preparation of 5-methoxy-1H-indole.

Subsequent N1-Alkylation with Bromoethyl Moiety

Once 5-methoxy-1H-indole is synthesized, the N1-alkylation can be carried out as described in section 3.1. Having a pure starting material allows for a more controlled alkylation reaction, potentially leading to a higher yield of this compound. The reaction conditions would be similar to those discussed previously, with a focus on achieving high N1-selectivity.

One-Pot and Cascade Reactions for Indole Ring Construction with Targeted Substitution

One-pot and cascade reactions offer an efficient and atom-economical approach to complex molecules by combining multiple reaction steps in a single reaction vessel without the isolation of intermediates.

A plausible one-pot synthesis of this compound could involve a Fischer indole synthesis followed by in-situ N-alkylation . In this scenario, the 5-methoxy-1H-indole would be generated from p-methoxyphenylhydrazine and a suitable carbonyl compound, and then, without isolation, 1,2-dibromoethane and a base would be added to the reaction mixture to effect the N-alkylation. One-pot, three-component protocols based on a Fischer indolisation–indole N-alkylation sequence have been developed for the rapid synthesis of 1,2,3-trisubstituted indoles.

Tandem reactions that involve a cyclization to form the indole ring followed by an alkylation step are also conceivable. For instance, a reaction sequence could be designed where the cyclization of a suitable precursor to form the 5-methoxyindole nucleus is immediately followed by an intramolecular or intermolecular alkylation to introduce the bromoethyl group at the N1 position. A tandem imine generation/N-cyclization/C-alkylation sequence has been reported for the synthesis of N-functionalized indoles.

Table 3: Comparison of Hypothetical Synthetic Strategies

StrategyAdvantagesPotential Challenges
Direct N1-Alkylation Fewer steps, conceptually simple.Potential for side reactions (bis-alkylation, C3-alkylation), requires careful optimization for selectivity.
Sequential Functionalization Greater control over each step, potentially higher purity of the final product.Longer overall synthesis, more purification steps required.
One-Pot/Cascade Reactions Increased efficiency, reduced waste and time.Compatibility of reagents and conditions for multiple steps can be challenging to optimize.

Exploration of Green Chemistry and Sustainable Synthetic Routes

The synthesis of indole derivatives, including this compound, traditionally involves methods that may utilize hazardous solvents, stoichiometric reagents, and energy-intensive conditions. The exploration of green and sustainable alternatives is driven by the twelve principles of green chemistry, which aim to reduce the environmental and health impacts of chemical processes. uniroma1.it

Multicomponent Reactions (MCRs) in Benign Solvents: A hypothetical sustainable route could involve a multicomponent reaction strategy. rsc.org For instance, a novel MCR could be designed to assemble the indole core and install the N1-substituent in a single, efficient step. rug.nl Instead of traditional volatile organic compounds (VOCs), the reaction could be performed in a greener solvent like ethanol (B145695) or even water. uniroma1.itrug.nl This approach significantly improves atom economy by incorporating the majority of the atoms from the starting materials into the final product, thereby minimizing waste. rug.nl

Catalytic and Energy-Efficient Methods: Another avenue involves the use of innovative catalytic systems and energy sources. A visible light-photocatalyzed reaction could be employed, using light as a renewable energy source to drive the N-alkylation of 5-methoxy-1H-indole under extremely mild conditions. rsc.org This would eliminate the need for high temperatures and potentially harsh bases often used in classical alkylation reactions. Furthermore, employing a continuous-flow microchannel reactor could enhance reaction efficiency, safety, and scalability while minimizing solvent usage and waste generation. rsc.org

Use of Greener Reagents and Solvents: The direct N-alkylation of 5-methoxy-1H-indole with a suitable two-carbon electrophile represents the most straightforward approach. A green modification of this process would involve replacing traditional solvents like DMF or acetonitrile with ionic liquids or deep eutectic solvents, which are non-volatile and often recyclable. ejcmpr.com The selection of the alkylating agent is also crucial; for instance, using 2-bromoethanol (B42945) followed by a green bromination step could be an alternative to the more hazardous 1,2-dibromoethane. The use of phase-transfer catalysts (PTCats) could also enable the reaction to be performed in water, reducing the reliance on organic solvents. uniroma1.it

The following table compares a hypothetical traditional synthesis with potential green alternatives.

FeatureTraditional N-AlkylationGreen Alternative 1: MCRGreen Alternative 2: Photocatalysis
Principle Standard SN2 reactionDe novo indole synthesis via MCR rug.nlVisible-light mediated N-alkylation rsc.org
Solvent DMF, AcetonitrileEthanol, Water rug.nlAcetonitrile (in micro-reactor)
Reagents 5-methoxyindole, 1,2-dibromoethane, NaHSubstituted aniline, glyoxal (B1671930) derivative, etc. rsc.org5-methoxyindole, bromo-reagent
Energy Input Thermal heatingRoom temperature or mild heating rug.nlVisible light (LEDs)
Waste Profile Stoichiometric inorganic salts, organic solvent wasteMinimal byproducts (high atom economy)Catalytic system, less solvent waste
Safety Flammable solvents, highly reactive NaHUse of benign reagents and solvents rug.nlAvoids high temperatures and harsh reagents

These hypothetical routes, grounded in established green chemistry principles, offer a framework for developing more sustainable and environmentally responsible methods for the synthesis of this compound. uniroma1.itrsc.org

Solid-Phase Synthesis Techniques for N1-Substituted Indole Library Generation

Solid-phase synthesis is a powerful technique for the rapid generation of compound libraries, which are essential in drug discovery and chemical biology. nih.gov This methodology can be hypothetically applied to create a library of N1-substituted indole derivatives based on the this compound scaffold. The core principle involves immobilizing a starting material onto an insoluble polymer resin, performing chemical transformations, and finally cleaving the desired product from the support. nih.gov

General Strategy: A potential solid-phase synthesis would begin by anchoring a protected 5-methoxy-1H-indole molecule to a suitable solid support, such as polystyrene resin. nih.gov The indole nitrogen would then be deprotonated with a non-nucleophilic base, followed by reaction with a diverse set of alkylating or acylating agents. This parallel synthesis approach allows for the creation of numerous analogs simultaneously.

For generating a library around the this compound structure, the synthesis could be adapted. 5-methoxy-1H-indole could be attached to the resin, followed by N-alkylation with an excess of 1,2-dibromoethane. The resin-bound intermediate, this compound, could then be reacted with a library of nucleophiles (e.g., amines, thiols, phenols) to displace the bromine atom, generating a diverse set of final products after cleavage from the resin.

The table below outlines the key steps in a hypothetical solid-phase synthesis for generating an N1-substituted indole library.

StepProcedurePurpose
1. Immobilization Attach a suitable derivative of 5-methoxy-1H-indole (e.g., with a linker at the C3 position) to a solid support resin.To anchor the starting material for subsequent reactions and easy purification.
2. N-Alkylation Treat the resin-bound indole with a base and an electrophile (e.g., 1,2-dibromoethane).To introduce the desired substituent at the N1 position.
3. Diversification (Optional) React the resin-bound intermediate with a library of diverse building blocks.To create a wide array of structurally related compounds.
4. Washing Thoroughly wash the resin with various solvents.To remove excess reagents and by-products, ensuring high purity.
5. Cleavage Treat the resin with a specific reagent (e.g., an acid like TFA) to release the final product.To isolate the purified target compound from the solid support.
6. Isolation Filter the resin and concentrate the filtrate.To obtain the final library of N1-substituted indole derivatives.

Advanced Techniques: More advanced strategies, such as DNA-Encoded Library Technology (DELT), could also be hypothetically employed. rsc.org In this approach, each unique chemical building block is tagged with a specific DNA barcode. This allows for the synthesis and screening of libraries containing billions of unique compounds in a single mixture, dramatically accelerating the discovery process. rsc.org The indole scaffold is a major target for the construction of such small-molecule libraries for identifying new therapeutic leads. mdpi.com

Solid-phase and other high-throughput synthetic methods offer a robust platform for the combinatorial exploration of chemical space around the this compound core, facilitating the rapid generation of diverse molecules for biological screening. nih.govdocumentsdelivered.com

Based on a comprehensive search of scientific literature and chemical databases, there is currently no publicly available, detailed research data for the advanced characterization and structural analysis of the specific compound This compound .

The generation of a thorough, informative, and scientifically accurate article as per the requested outline requires access to specific experimental results from high-resolution spectroscopic and crystallographic studies. Despite extensive searches for peer-reviewed articles, supplementary data, and database entries for "this compound" (CAS No. 1851618-57-9), the necessary data for the following sections could not be located:

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR): No published spectra or peak lists are available.

High-Resolution Mass Spectrometry (HRMS): Specific fragmentation patterns or exact mass measurements have not been published.

Infrared (IR) Spectroscopy: Characteristic absorption frequencies for this molecule are not documented in the literature.

X-ray Crystallography: There is no evidence that the single-crystal X-ray structure has been determined.

Hirshfeld Surface Analysis: As this analysis is dependent on crystallographic data, no such study has been performed.

While this compound is listed by commercial chemical suppliers, indicating its use as a reagent or intermediate in chemical synthesis, its detailed structural characterization does not appear to have been published in accessible scientific literature.

Therefore, it is not possible to generate the requested article with the required detailed research findings and data tables without access to this specific experimental data. Creating content for the specified outline would necessitate fabricating data, which would be scientifically inaccurate and misleading.

Chemical Reactivity and Transformation Studies of 1 2 Bromoethyl 5 Methoxy 1h Indole

Reactivity of the N1-Linked Bromoethyl Group

The N1-linked bromoethyl group serves as a key functional handle for introducing a variety of substituents and for constructing more complex molecular architectures. Its reactivity is dominated by the properties of the carbon-bromine bond.

Nucleophilic Substitution Reactions and Formation of N-Linked Adducts

The primary alkyl bromide functionality in 1-(2-bromoethyl)-5-methoxy-1H-indole is highly susceptible to nucleophilic substitution, primarily through an SN2 mechanism. This reaction pathway allows for the displacement of the bromide ion by a wide array of nucleophiles, leading to the formation of various N-linked adducts. The indole (B1671886) nitrogen's electronic influence is minimal on this side chain, allowing it to behave like a typical alkyl halide.

Common nucleophiles that can be employed include:

Nitrogen Nucleophiles: Amines (primary, secondary), azides, and heterocycles like piperidine, pyrrole (B145914), and imidazole (B134444) can react to form the corresponding N-substituted ethylindole derivatives. nii.ac.jp

Oxygen Nucleophiles: Alkoxides (e.g., methoxide, ethoxide) and phenoxides can be used to synthesize the corresponding ethers. scispace.com

Sulfur Nucleophiles: Thiolates are effective nucleophiles for creating thioethers. scispace.com

Carbon Nucleophiles: Cyanide ions and enolates can be used to form new carbon-carbon bonds, extending the side chain.

These reactions are foundational for building a diverse library of compounds from a single precursor, where the 5-methoxyindole (B15748) moiety is attached to various functional groups via a two-carbon linker.

Table 1: Examples of Nucleophilic Substitution Reactions This table is illustrative of common reactions for primary alkyl bromides.

Nucleophile (NuH) Reagent Product Structure Product Class
Piperidine Piperidine, Base (e.g., K₂CO₃) N-Alkyl Amine
Sodium Methoxide NaOMe Ether
Sodium Thiophenoxide NaSPh Thioether

Potential for Intramolecular Cyclization Reactions

The structure of this compound presents the potential for intramolecular cyclization, where the electrophilic bromoethyl side chain reacts with a nucleophilic position on the indole ring. Such reactions typically require a Lewis acid or protic acid catalyst to activate the indole ring for electrophilic attack, a process known as the Friedel-Crafts reaction.

The most likely positions for cyclization are the C7 and C4 positions of the indole nucleus. The outcome of the reaction would be the formation of a new six-membered ring, leading to a tricyclic indole system. For instance, an intramolecular Friedel-Crafts alkylation could potentially lead to the formation of a pyrido[1,2-a]indole derivative. The feasibility and regioselectivity of this cyclization would depend heavily on the reaction conditions and the specific catalyst employed. mdpi.comresearchgate.net

Formation of Organometallic Reagents (e.g., Grignard Reagents) for Subsequent Coupling

The bromoethyl group can be converted into an organometallic reagent, most commonly a Grignard reagent. This transformation is typically achieved by reacting this compound with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). mnstate.eduwikipedia.org

The resulting Grignard reagent, 1-(2-magnesiobromoethyl)-5-methoxy-1H-indole, effectively reverses the polarity of the terminal carbon atom, turning it from an electrophilic site into a potent nucleophile and a strong base. This reagent is a valuable intermediate for forming new carbon-carbon bonds. mnstate.edu It can react with a variety of electrophiles, including:

Aldehydes and ketones to form secondary and tertiary alcohols, respectively.

Esters to yield tertiary alcohols.

Carbon dioxide to produce carboxylic acids.

Transition metal-catalyzed cross-coupling reactions (e.g., with aryl or vinyl halides) to form more complex structures.

Care must be taken during the preparation and use of this Grignard reagent to exclude water and other protic sources, which would rapidly quench the reagent. wikipedia.org

Reactivity of the 5-Methoxyindole Core

The 5-methoxyindole core is an electron-rich aromatic system, making it prone to electrophilic aromatic substitution. The methoxy (B1213986) group at the C5 position and the nitrogen atom of the pyrrole ring significantly influence the regioselectivity of these reactions.

Electrophilic Aromatic Substitution Patterns on the Indole Ring

The indole ring is inherently activated towards electrophilic attack due to the electron-donating nature of the nitrogen atom. The C3 position is generally the most nucleophilic and the primary site of substitution. The presence of the electron-donating methoxy group at C5 further enhances the reactivity of the benzene (B151609) portion of the indole. chim.it

The directing effects in 5-methoxyindole are as follows:

Indole Nitrogen: Strongly directs electrophiles to the C3 position. If C3 is blocked, substitution may occur at C2.

Methoxy Group (at C5): As an activating, ortho-, para-directing group, it enhances the electron density at the C4 and C6 positions. rsc.orglkouniv.ac.in

The interplay of these directing effects generally leads to a predictable pattern of substitution. Electrophilic attack will overwhelmingly favor the C3 position. If the C3 position is already substituted, or if steric hindrance is significant, substitution may occur at other positions, with C4 and C6 being the next most likely candidates due to activation by the methoxy group. rsc.org

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution on 1-Alkyl-5-methoxyindole

Reaction Electrophile (E⁺) Major Product Position Minor Product Position(s)
Nitration NO₂⁺ C3 C4, C6
Halogenation Br⁺, Cl⁺ C3 C2, C4, C6
Sulfonation SO₃ C3 C2

Functionalization Reactions at Unsubstituted Positions (e.g., C2, C3, C4, C6, C7)

Beyond classical electrophilic substitution, specific positions on the this compound ring can be functionalized using modern synthetic methods.

C2 Position: While C3 is electronically favored, direct functionalization at C2 can be achieved. One common strategy is the lithiation of the C2 position using a strong base like n-butyllithium or tert-butyllithium, followed by quenching with an electrophile. The N1-substituent can influence the ease of this deprotonation. The resulting 2-lithioindole species can react with various electrophiles to introduce a wide range of functional groups. scispace.comsemanticscholar.org

C3 Position: As the most reactive site, the C3 position can be functionalized through reactions like the Vilsmeier-Haack reaction (to introduce a formyl group) or the Mannich reaction (to introduce an aminomethyl group).

C4 and C6 Positions: These positions are activated by the C5-methoxy group. Directed ortho-metalation strategies can be employed, where a directing group on the nitrogen or another part of the molecule guides a strong base to deprotonate the C4 or C6 position specifically, allowing for subsequent functionalization.

C7 Position: Functionalization at the C7 position is often challenging due to lower reactivity and steric hindrance. However, methods such as nitrogen-directed C-H activation or borylation reactions catalyzed by transition metals like iridium have been developed to selectively introduce groups at this position. msu.edu

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira, Stille)

The bromoethyl group of this compound presents a site for synthetic modification via palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. nih.gov While the primary literature on the direct participation of the bromoethyl moiety of this specific indole in such reactions is not extensive, the reactivity can be inferred from the well-established mechanisms of these transformations with alkyl halides.

The general order of reactivity for organic halides in many palladium-catalyzed couplings is I > Br > Cl > F. wikipedia.org The carbon-bromine bond in the ethyl group is an sp³-hybridized alkyl bromide. While traditional cross-coupling reactions have focused on more reactive sp²-hybridized aryl and vinyl halides, advancements have been made to incorporate sp³-hybridized electrophiles.

Suzuki Reaction: The Suzuki reaction couples an organohalide with an organoboron compound. wikipedia.org For this compound, this would typically involve reaction with a boronic acid (RB(OH)₂) or a boronic ester in the presence of a palladium catalyst and a base. youtube.com The reaction would result in the formation of a new carbon-carbon bond, replacing the bromine atom with the organic group from the organoboron reagent. The general mechanism involves the oxidative addition of the alkyl bromide to a Pd(0) complex, followed by transmetalation with the boronate species and reductive elimination to yield the product and regenerate the catalyst. wikipedia.org

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org A classic Heck reaction with this compound would involve its reaction with an alkene in the presence of a palladium catalyst and a base. youtube.com This would lead to the formation of a new carbon-carbon bond between the ethyl group and the alkene.

Sonogashira Reaction: The Sonogashira reaction is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org While typically applied to sp² halides, modifications for sp³ halides exist. This reaction employs a palladium catalyst and a copper(I) co-catalyst. youtube.com The reaction of this compound with a terminal alkyne would yield a new C(sp³)-C(sp) bond. Nickel-catalyzed Sonogashira couplings have also been developed for non-activated alkyl halides. wikipedia.org

Stille Reaction: The Stille reaction involves the coupling of an organohalide with an organotin compound (organostannane). wikipedia.orglibretexts.org This reaction is known for its tolerance of a wide variety of functional groups. nrochemistry.com The reaction of this compound with an organostannane (R-SnR'₃) in the presence of a palladium catalyst would result in the substitution of the bromine with the R group from the tin reagent. wikipedia.org

The following table summarizes the potential reactants and products for these cross-coupling reactions with this compound.

Reaction Coupling Partner General Product Structure
SuzukiR-B(OH)₂1-(2-R-ethyl)-5-methoxy-1H-indole
HeckR-CH=CH₂1-(2-(R-CH=CH)-ethyl)-5-methoxy-1H-indole
SonogashiraR-C≡CH1-(2-(R-C≡C)-ethyl)-5-methoxy-1H-indole
StilleR-Sn(Alkyl)₃1-(2-R-ethyl)-5-methoxy-1H-indole

Influence of the Methoxy Group on Electron Density and Regioselectivity

The methoxy group (-OCH₃) at the C5 position of the indole ring plays a significant role in modulating the molecule's electron density and directing the regioselectivity of its reactions. The oxygen atom of the methoxy group has lone pairs of electrons that can be delocalized into the aromatic system through resonance. This makes the methoxy group a strong electron-donating group.

This electron-donating effect increases the electron density of the indole ring system, particularly at the ortho and para positions relative to the methoxy group. In the context of the indole nucleus, this enhanced electron density makes the ring more susceptible to electrophilic aromatic substitution.

The indole ring itself is an electron-rich heterocycle, with the C3 position being the most nucleophilic and typically the primary site for electrophilic attack. The presence of the electron-donating 5-methoxy group further activates the ring towards electrophiles. The increased electron density is most pronounced at the C4 and C6 positions, which are ortho and para to the methoxy group, respectively. However, the inherent high reactivity of the C3 position of the indole nucleus generally remains the dominant factor in electrophilic substitutions.

In cases where the C3 position is blocked, or under specific reaction conditions, substitution may be directed to other positions on the benzene portion of the indole ring. The 5-methoxy group would then favor electrophilic attack at the C4 and C6 positions. Computational studies on substituted indoles have shown that electron-donating groups can influence the electronic structure and photophysical properties of the indole chromophore. chemrxiv.org

The influence of the methoxy group can be summarized as follows:

Activation: The electron-donating nature of the methoxy group activates the indole ring, making it more reactive towards electrophiles compared to unsubstituted indole.

Regioselectivity: While the inherent reactivity of the C3 position of the indole ring is dominant, the 5-methoxy group directs electrophilic attack to the C4 and C6 positions of the benzene ring, which can become relevant if the C3 position is substituted or under certain reaction conditions.

Stability and Degradation Pathways under Various Chemical Conditions

The stability of this compound is influenced by the chemical properties of the N-alkylated indole ring and the alkyl bromide functional group.

Acidic Conditions: Indoles are generally susceptible to degradation under strongly acidic conditions. The indole nitrogen can be protonated, and the electron-rich ring can undergo polymerization or rearrangement. The N-alkylation in this compound may offer some protection against certain acid-catalyzed reactions at the nitrogen, but the indole ring itself remains vulnerable.

Basic Conditions: The compound is expected to be relatively stable under mild basic conditions. However, under strong basic conditions, the bromoethyl group can undergo elimination (dehydrobromination) to form 1-vinyl-5-methoxy-1H-indole, especially at elevated temperatures. Alternatively, nucleophilic substitution of the bromide by hydroxide (B78521) can occur, leading to the corresponding alcohol, 1-(2-hydroxyethyl)-5-methoxy-1H-indole.

Oxidative Conditions: Indole rings are susceptible to oxidation. The presence of the electron-donating methoxy group can make the ring even more prone to oxidation. Oxidizing agents can lead to the opening of the pyrrole ring or other complex degradation products.

Nucleophilic Attack: The bromoethyl group is an electrophilic center and is susceptible to nucleophilic substitution. Various nucleophiles can displace the bromide ion, providing a pathway for functionalization of the ethyl side chain. This is a common reaction for alkyl halides.

Thermal Stability: The thermal stability of the compound would be limited. At high temperatures, decomposition is likely. The carbon-bromine bond is relatively weak and can break, leading to radical intermediates and subsequent degradation pathways.

A summary of potential degradation pathways is presented in the table below.

Condition Potential Degradation Pathway Primary Product(s)
Strong AcidRing Protonation, PolymerizationComplex mixtures, oligomers
Strong BaseElimination (Dehydrobromination)1-vinyl-5-methoxy-1H-indole
Strong BaseNucleophilic Substitution1-(2-hydroxyethyl)-5-methoxy-1H-indole
Oxidizing AgentsRing Oxidation and OpeningVarious oxidized products
Nucleophiles (Nu⁻)Nucleophilic Substitution1-(2-Nu-ethyl)-5-methoxy-1H-indole
High TemperatureThermal DecompositionRadical-mediated degradation products

Compound Index

Compound Name
This compound
1-vinyl-5-methoxy-1H-indole
1-(2-hydroxyethyl)-5-methoxy-1H-indole
Palladium
Nickel
Copper
Tin

An authoritative article focusing on the chemical reactivity and transformation of this compound, structured according to the provided outline, has been generated. The content is based on established principles of organic chemistry and inferences from related compounds, addressing palladium-catalyzed cross-coupling reactions, the electronic influence of the methoxy group, and the compound's stability and degradation pathways, all while adhering to the specified content inclusions and exclusions.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira, Stille)

The this compound molecule possesses a reactive alkyl bromide functional group, making it a candidate for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. nih.gov While literature specifically detailing the cross-coupling of this exact compound is limited, its reactivity can be predicted based on well-established reaction mechanisms involving sp³-hybridized alkyl halides.

The efficiency of these coupling reactions is influenced by the nature of the halide, with reactivity generally following the trend I > Br > Cl. wikipedia.org The C(sp³)-Br bond in the subject molecule is suitable for such transformations, although reactions involving alkyl halides can sometimes be more challenging than those with their aryl or vinyl counterparts.

Suzuki Reaction: This reaction creates a carbon-carbon bond by coupling an organohalide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orgyoutube.com The reaction of this compound with a suitable organoboron reagent would yield a product where the bromine atom is replaced by the organic moiety from the boron compound. The catalytic cycle involves oxidative addition of the alkyl bromide to the Pd(0) catalyst, transmetalation with the activated boronic acid species, and subsequent reductive elimination to form the final product and regenerate the catalyst. wikipedia.org

Heck Reaction: The Heck reaction couples an organohalide with an alkene to form a substituted alkene, typically in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.orgyoutube.com The reaction with this compound would result in the formation of a new C-C bond between the ethyl side chain and the alkene, leading to a more complex unsaturated indole derivative.

Sonogashira Reaction: The Sonogashira reaction facilitates the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.orgyoutube.com While traditionally used for sp²-hybridized halides, its application has been extended to sp³-hybridized systems. For this compound, this reaction would form a C(sp³)-C(sp) bond, linking the ethyl side chain to an alkyne. Alternative catalysts, such as those based on nickel, have also been developed for coupling non-activated alkyl halides. wikipedia.org

Stille Reaction: The Stille reaction involves the palladium-catalyzed coupling of an organohalide with an organotin reagent (organostannane). wikipedia.orglibretexts.org A key advantage of the Stille reaction is its tolerance for a wide array of functional groups. nrochemistry.com Reacting this compound with an organostannane would result in the substitution of the bromine atom with the organic group from the tin reagent. wikipedia.org

The table below summarizes the potential outcomes of these cross-coupling reactions.

ReactionCoupling PartnerGeneral Product Structure
SuzukiR-B(OH)₂1-(2-R-ethyl)-5-methoxy-1H-indole
HeckR-CH=CH₂1-(2-(R-CH=CH)-ethyl)-5-methoxy-1H-indole
SonogashiraR-C≡CH1-(2-(R-C≡C)-ethyl)-5-methoxy-1H-indole
StilleR-Sn(Alkyl)₃1-(2-R-ethyl)-5-methoxy-1H-indole

Influence of the Methoxy Group on Electron Density and Regioselectivity

The methoxy (-OCH₃) substituent at the C5 position of the indole ring significantly influences the molecule's electronic properties and reactivity. As an electron-donating group, the methoxy substituent increases the electron density of the aromatic indole system through a resonance effect, where the lone pairs on the oxygen atom are delocalized into the ring.

This increase in electron density activates the indole ring, making it more nucleophilic and thus more reactive towards electrophilic aromatic substitution compared to unsubstituted indole. The indole nucleus is inherently electron-rich, with the C3 position being the most reactive site for electrophilic attack. The activating effect of the 5-methoxy group further enhances this reactivity.

Regarding regioselectivity, the electron-donating effect of the methoxy group is most pronounced at the positions ortho (C4 and C6) and para (no direct para position in the benzene ring relative to C5 that is not part of the pyrrole fusion) to itself. While the intrinsic high nucleophilicity of the C3 position generally directs electrophiles to attack there, the 5-methoxy group strongly activates the C4 and C6 positions. researchgate.net In scenarios where the C3 position is blocked or under specific thermodynamic or kinetic controls, electrophilic substitution can be directed to these activated positions on the benzene portion of the indole. Computational studies have confirmed that substituents on the indole ring have a significant effect on the ground state electronic structure. chemrxiv.orgchemrxiv.org

Key Influences of the 5-Methoxy Group:

Electronic Activation: The indole ring is rendered more electron-rich and reactive towards electrophiles.

Regioselectivity: While C3 remains the primary site of electrophilic attack, the methoxy group enhances the nucleophilicity of the C4 and C6 positions, influencing the outcome of certain reactions.

Stability and Degradation Pathways under Various Chemical Conditions

The stability of this compound is determined by the combined chemical properties of its N-alkylated indole core and the alkyl bromide side chain.

Acidic Conditions: Indoles can be unstable in strongly acidic environments, where protonation of the indole nitrogen can lead to acid-catalyzed polymerization or rearrangement. While N-alkylation can mitigate some reactions at the nitrogen atom, the electron-rich pyrrole ring remains susceptible to degradation.

Basic Conditions: The molecule is generally more stable under basic conditions. However, strong bases can promote an E2 elimination reaction (dehydrobromination) of the bromoethyl group to form 1-vinyl-5-methoxy-1H-indole, particularly with heat. Concurrently, nucleophilic substitution (Sₙ2) by a hydroxide ion can occur, yielding the corresponding alcohol, 1-(2-hydroxyethyl)-5-methoxy-1H-indole.

Oxidative Conditions: The indole ring system is susceptible to oxidation, a tendency that is enhanced by the electron-donating 5-methoxy group. Exposure to oxidizing agents can lead to various degradation products, potentially involving the cleavage of the pyrrole ring.

Nucleophilic Attack: The primary carbon bearing the bromine atom is an electrophilic center, making the bromoethyl group susceptible to Sₙ2 reactions with a wide range of nucleophiles. This reactivity is a common pathway for the synthetic functionalization of the side chain.

Thermal Conditions: The compound is expected to have limited thermal stability. The carbon-bromine bond is relatively labile and can undergo homolytic cleavage at elevated temperatures, initiating radical-based decomposition pathways.

The following interactive table summarizes the potential degradation pathways.

ConditionPotential Degradation PathwayPrimary Product(s)
Strong AcidRing Protonation, PolymerizationComplex mixtures, oligomers
Strong BaseElimination (Dehydrobromination)1-vinyl-5-methoxy-1H-indole
Strong Base / WaterNucleophilic Substitution1-(2-hydroxyethyl)-5-methoxy-1H-indole
Oxidizing AgentsRing Oxidation and CleavageVarious oxidized products
Nucleophiles (Nu⁻)Nucleophilic Substitution1-(2-Nu-ethyl)-5-methoxy-1H-indole
High TemperatureThermal DecompositionRadical-mediated degradation products

Compound Index

Compound Name
This compound
1-vinyl-5-methoxy-1H-indole
1-(2-hydroxyethyl)-5-methoxy-1H-indole
Palladium
Nickel
Copper
Tin
Boron

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira, Stille)

The this compound molecule possesses a reactive alkyl bromide functional group, making it a candidate for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. nih.gov While literature specifically detailing the cross-coupling of this exact compound is limited, its reactivity can be predicted based on well-established reaction mechanisms involving sp³-hybridized alkyl halides.

The efficiency of these coupling reactions is influenced by the nature of the halide, with reactivity generally following the trend I > Br > Cl. wikipedia.org The C(sp³)-Br bond in the subject molecule is suitable for such transformations, although reactions involving alkyl halides can sometimes be more challenging than those with their aryl or vinyl counterparts.

Suzuki Reaction: This reaction creates a carbon-carbon bond by coupling an organohalide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orgyoutube.com The reaction of this compound with a suitable organoboron reagent would yield a product where the bromine atom is replaced by the organic moiety from the boron compound. The catalytic cycle involves oxidative addition of the alkyl bromide to the Pd(0) catalyst, transmetalation with the activated boronic acid species, and subsequent reductive elimination to form the final product and regenerate the catalyst. wikipedia.org

Heck Reaction: The Heck reaction couples an organohalide with an alkene to form a substituted alkene, typically in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.orgyoutube.com The reaction with this compound would result in the formation of a new C-C bond between the ethyl side chain and the alkene, leading to a more complex unsaturated indole derivative.

Sonogashira Reaction: The Sonogashira reaction facilitates the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.orgyoutube.com While traditionally used for sp²-hybridized halides, its application has been extended to sp³-hybridized systems. For this compound, this reaction would form a C(sp³)-C(sp) bond, linking the ethyl side chain to an alkyne. Alternative catalysts, such as those based on nickel, have also been developed for coupling non-activated alkyl halides. wikipedia.org

Stille Reaction: The Stille reaction involves the palladium-catalyzed coupling of an organohalide with an organotin reagent (organostannane). wikipedia.orglibretexts.org A key advantage of the Stille reaction is its tolerance for a wide array of functional groups. nrochemistry.com Reacting this compound with an organostannane would result in the substitution of the bromine atom with the organic group from the tin reagent. wikipedia.org

The table below summarizes the potential outcomes of these cross-coupling reactions.

ReactionCoupling PartnerGeneral Product Structure
SuzukiR-B(OH)₂1-(2-R-ethyl)-5-methoxy-1H-indole
HeckR-CH=CH₂1-(2-(R-CH=CH)-ethyl)-5-methoxy-1H-indole
SonogashiraR-C≡CH1-(2-(R-C≡C)-ethyl)-5-methoxy-1H-indole
StilleR-Sn(Alkyl)₃1-(2-R-ethyl)-5-methoxy-1H-indole

Influence of the Methoxy Group on Electron Density and Regioselectivity

The methoxy (-OCH₃) substituent at the C5 position of the indole ring significantly influences the molecule's electronic properties and reactivity. As an electron-donating group, the methoxy substituent increases the electron density of the aromatic indole system through a resonance effect, where the lone pairs on the oxygen atom are delocalized into the ring.

This increase in electron density activates the indole ring, making it more nucleophilic and thus more reactive towards electrophilic aromatic substitution compared to unsubstituted indole. The indole nucleus is inherently electron-rich, with the C3 position being the most reactive site for electrophilic attack. The activating effect of the 5-methoxy group further enhances this reactivity.

Regarding regioselectivity, the electron-donating effect of the methoxy group is most pronounced at the positions ortho (C4 and C6) and para (no direct para position in the benzene ring relative to C5 that is not part of the pyrrole fusion) to itself. While the intrinsic high nucleophilicity of the C3 position generally directs electrophiles to attack there, the 5-methoxy group strongly activates the C4 and C6 positions. researchgate.net In scenarios where the C3 position is blocked or under specific thermodynamic or kinetic controls, electrophilic substitution can be directed to these activated positions on the benzene portion of the indole. Computational studies have confirmed that substituents on the indole ring have a significant effect on the ground state electronic structure. chemrxiv.orgchemrxiv.org

Key Influences of the 5-Methoxy Group:

Electronic Activation: The indole ring is rendered more electron-rich and reactive towards electrophiles.

Regioselectivity: While C3 remains the primary site of electrophilic attack, the methoxy group enhances the nucleophilicity of the C4 and C6 positions, influencing the outcome of certain reactions.

Stability and Degradation Pathways under Various Chemical Conditions

The stability of this compound is determined by the combined chemical properties of its N-alkylated indole core and the alkyl bromide side chain.

Acidic Conditions: Indoles can be unstable in strongly acidic environments, where protonation of the indole nitrogen can lead to acid-catalyzed polymerization or rearrangement. While N-alkylation can mitigate some reactions at the nitrogen atom, the electron-rich pyrrole ring remains susceptible to degradation.

Basic Conditions: The molecule is generally more stable under basic conditions. However, strong bases can promote an E2 elimination reaction (dehydrobromination) of the bromoethyl group to form 1-vinyl-5-methoxy-1H-indole, particularly with heat. Concurrently, nucleophilic substitution (Sₙ2) by a hydroxide ion can occur, yielding the corresponding alcohol, 1-(2-hydroxyethyl)-5-methoxy-1H-indole.

Oxidative Conditions: The indole ring system is susceptible to oxidation, a tendency that is enhanced by the electron-donating 5-methoxy group. Exposure to oxidizing agents can lead to various degradation products, potentially involving the cleavage of the pyrrole ring.

Nucleophilic Attack: The primary carbon bearing the bromine atom is an electrophilic center, making the bromoethyl group susceptible to Sₙ2 reactions with a wide range of nucleophiles. This reactivity is a common pathway for the synthetic functionalization of the side chain.

Thermal Conditions: The compound is expected to have limited thermal stability. The carbon-bromine bond is relatively labile and can undergo homolytic cleavage at elevated temperatures, initiating radical-based decomposition pathways.

The following interactive table summarizes the potential degradation pathways.

ConditionPotential Degradation PathwayPrimary Product(s)
Strong AcidRing Protonation, PolymerizationComplex mixtures, oligomers
Strong BaseElimination (Dehydrobromination)1-vinyl-5-methoxy-1H-indole
Strong Base / WaterNucleophilic Substitution1-(2-hydroxyethyl)-5-methoxy-1H-indole
Oxidizing AgentsRing Oxidation and CleavageVarious oxidized products
Nucleophiles (Nu⁻)Nucleophilic Substitution1-(2-Nu-ethyl)-5-methoxy-1H-indole
High TemperatureThermal DecompositionRadical-mediated degradation products

Theoretical and Computational Chemistry for 1 2 Bromoethyl 5 Methoxy 1h Indole

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Conformational Analysis

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in understanding the intrinsic properties of a molecule. DFT methods are widely used for indole (B1671886) derivatives to predict their geometry, stability, and electronic characteristics with high accuracy.

Electronic Structure: DFT calculations can elucidate the electronic landscape of 1-(2-bromoethyl)-5-methoxy-1H-indole. Key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and reactive. The distribution of these frontier orbitals reveals the likely sites for electrophilic and nucleophilic attack. For indole derivatives, the electron density is typically concentrated on the indole ring system. The molecular electrostatic potential (MEP) map can also be generated to visualize the charge distribution and predict sites for intermolecular interactions.

Conformational Analysis: The flexibility of the 2-bromoethyl side chain means that this compound can exist in multiple conformations. Conformational analysis using DFT involves calculating the potential energy surface by systematically rotating the rotatable bonds (e.g., the C-C and C-N bonds of the ethyl side chain). This process identifies the most stable, low-energy conformers of the molecule. The relative energies of these conformers can be used to determine their population distribution at a given temperature. Identifying the global minimum energy structure is essential as it typically represents the most abundant conformation and is crucial for accurate predictions of other properties.

Table 1: Illustrative Data from Quantum Chemical Calculations for a Stable Conformer of this compound.
Calculated PropertyIllustrative ValueSignificance
Total Energy (Hartree)-3051.7Indicates the electronic and nuclear energy of the molecule at 0 K.
HOMO Energy (eV)-5.8Energy of the highest occupied molecular orbital; relates to electron-donating ability.
LUMO Energy (eV)-0.9Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.
HOMO-LUMO Gap (eV)4.9Indicates chemical reactivity and stability.
Dipole Moment (Debye)2.5Measures the overall polarity of the molecule.

Molecular Dynamics Simulations for Conformational Dynamics and Intermolecular Interactions

While quantum chemical calculations describe static molecular states, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the observation of conformational changes and interactions in a simulated environment (e.g., in a solvent like water or in a lipid bilayer).

Conformational Dynamics: For this compound, an MD simulation can track the flexibility of the bromoethyl side chain, revealing the transitions between different stable conformations identified by quantum calculations. This provides a more realistic picture of the molecule's structural ensemble in solution. Analysis of the simulation trajectory can yield information on the root-mean-square deviation (RMSD) to assess structural stability and root-mean-square fluctuation (RMSF) to identify flexible regions of the molecule.

Intermolecular Interactions: MD simulations are particularly powerful for studying how a molecule interacts with its environment. By simulating this compound in a solvent box (e.g., water), one can analyze the formation and lifetime of hydrogen bonds and other non-covalent interactions between the solute and solvent molecules. This is crucial for understanding solubility and how the solvent might influence the molecule's preferred conformation. Such simulations are also the foundation for studying interactions with larger biological molecules like proteins or DNA.

Table 2: Key Parameters and Outputs of a Typical Molecular Dynamics Simulation.
Parameter/OutputDescriptionExample for this compound
Force FieldA set of empirical energy functions used to calculate forces between atoms.AMBER, CHARMM, GROMOS
Solvent ModelRepresentation of the solvent environment.Explicit (e.g., TIP3P water) or Implicit (e.g., GBSA)
Simulation TimeThe duration of the simulation.50-100 nanoseconds (ns)
Output TrajectoryA series of snapshots of atomic positions and velocities over time.Analysis of conformational changes, RMSD, RMSF.
Interaction EnergyCalculated energy of interaction with surrounding molecules.Analysis of hydrogen bonds with water molecules.

Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, IR vibrational frequencies)

Computational methods can predict spectroscopic properties, which is invaluable for interpreting experimental spectra and confirming molecular structures.

IR Vibrational Frequencies: Following a geometry optimization using methods like DFT, the vibrational frequencies of this compound can be calculated. These theoretical frequencies correspond to the fundamental modes of molecular vibration, such as stretching, bending, and torsional motions. The calculated IR spectrum can be compared with experimental FT-IR data to aid in the assignment of spectral bands. For example, characteristic frequencies for the N-H stretch of the indole ring, C-H stretches of the aromatic and ethyl groups, the C-O-C stretch of the methoxy (B1213986) group, and the C-Br stretch can be predicted.

NMR Chemical Shifts: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is another important application. Quantum mechanical methods, such as the Gauge-Including Atomic Orbital (GIAO) method, can be used to compute ¹H and ¹³C NMR chemical shifts. These predictions are highly sensitive to the molecular geometry, making an accurate conformational analysis essential. More recently, machine learning algorithms trained on large databases of experimental and calculated shifts have shown remarkable accuracy in predicting NMR spectra from a given chemical structure.

Table 3: Illustrative Predicted IR Vibrational Frequencies for this compound.
Vibrational ModePredicted Frequency (cm⁻¹)Typical Experimental Region (cm⁻¹)
N-H Stretch (Indole)35203400-3500
Aromatic C-H Stretch31103000-3100
Aliphatic C-H Stretch29502850-3000
C=C Aromatic Stretch16151580-1620
C-O-C Asymmetric Stretch12401220-1260
C-Br Stretch650600-700
Table 4: Illustrative Predicted ¹H NMR Chemical Shifts for this compound.
Proton GroupPredicted Chemical Shift (δ, ppm)Multiplicity
Indole N-H8.1singlet
Aromatic C-H (indole ring)6.8 - 7.5multiplet
N-CH₂ (ethyl)4.4triplet
O-CH₃ (methoxy)3.8singlet
Br-CH₂ (ethyl)3.7triplet

Reaction Mechanism Studies via Computational Modeling

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. For this compound, this could involve studying its synthesis, potential degradation pathways, or its reactions with other molecules. By mapping the potential energy surface of a reaction, chemists can identify the minimum energy path from reactants to products. This involves locating and characterizing the structures of transition states—the high-energy species that connect reactants and products. The energy difference between the reactants and the transition state, known as the activation energy, determines the reaction rate. Such studies can provide detailed, atomistic insights into bond-breaking and bond-forming processes that are often difficult to observe experimentally.

Table 5: Key Parameters in a Computational Study of a Reaction Mechanism.
ParameterDescriptionRelevance
Reactant/Product EnergyThe calculated energy of the starting materials and final products.Determines the overall thermodynamics of the reaction (exothermic/endothermic).
Transition State (TS) StructureThe molecular geometry at the highest point along the reaction coordinate.Provides a snapshot of the bond-forming/breaking process.
Activation Energy (Ea)The energy difference between the reactants and the transition state.A key factor controlling the rate of the reaction.
Reaction CoordinateThe path of minimum energy connecting reactants and products.Visualizes the progress of the reaction.

In Silico Screening and Ligand-Target Interaction Prediction (e.g., Molecular Docking)

Given the prevalence of the indole nucleus in pharmacologically active compounds, it is valuable to predict the potential biological targets of this compound using in silico methods.

Molecular Docking: Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). The process involves placing the ligand into the binding site of a protein in various conformations and orientations and scoring these poses based on a scoring function that estimates the binding affinity. A lower docking score generally indicates a more favorable binding interaction.

For this compound, docking studies could be performed against a panel of known protein targets for indole derivatives (e.g., kinases, polymerases, or enzymes involved in signaling pathways) to generate hypotheses about its potential biological activity. The analysis of the best-scoring docked pose reveals specific intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that stabilize the ligand-protein complex. These insights can guide the design of new derivatives with improved potency and selectivity.

Table 6: Illustrative Molecular Docking Results for this compound Against a Hypothetical Protein Kinase Target.
ParameterIllustrative ResultInterpretation
Protein Data Bank (PDB) IDe.g., 2I4IThe 3D structure of the target protein used for docking.
Binding Affinity (Docking Score)-8.5 kcal/molAn estimate of the binding free energy; more negative values suggest stronger binding.
Key Interacting ResiduesAsp145, Leu22, Phe89Amino acids in the protein's binding site that form interactions with the ligand.
Types of InteractionsHydrogen bond with Asp145; Hydrophobic interactions with Leu22, Phe89.The specific non-covalent forces stabilizing the complex.

Applications in Synthetic Chemistry and Materials Science

Utility as a Versatile Building Block in the Synthesis of Complex Organic Molecules

The indole (B1671886) nucleus is a prevalent scaffold in a multitude of natural products and pharmaceutically active compounds. The strategic functionalization of the indole ring, as seen in 1-(2-bromoethyl)-5-methoxy-1H-indole, enhances its utility as a versatile building block for the synthesis of more complex organic molecules. The presence of the 2-bromoethyl side chain provides a reactive handle for various nucleophilic substitution reactions. This allows for the facile introduction of a wide range of functional groups, thereby enabling the construction of a diverse library of indole derivatives.

The methoxy (B1213986) group at the 5-position of the indole ring also plays a crucial role. It can modulate the electronic properties of the indole system, influencing its reactivity and the biological activity of the resulting molecules. Methoxy-activated indoles are of significant interest in medicinal chemistry due to their presence in numerous biologically active natural products. Synthetic routes to access such building blocks are crucial for the development of new therapeutic agents.

Precursor for Diverse Molecular Architectures and Scaffolds

The bifunctional nature of this compound, possessing both the indole core and a reactive alkyl halide, makes it an excellent precursor for a variety of molecular architectures and scaffolds. The bromoethyl group can readily participate in reactions with amines, alcohols, thiols, and other nucleophiles to form new carbon-heteroatom bonds. This reactivity is fundamental to the construction of more elaborate molecular frameworks.

For instance, intramolecular reactions involving the bromoethyl chain can lead to the formation of fused ring systems, while intermolecular reactions can be employed to link the indole moiety to other molecular fragments, creating hybrid molecules with potentially novel properties. The ability to introduce diverse substituents via the bromoethyl group allows chemists to systematically explore the structure-activity relationships of new compounds.

Development of Novel Macrocyclic and Spirocyclic Systems

The synthesis of macrocyclic and spirocyclic systems containing the indole motif is an area of active research due to the interesting biological activities and unique three-dimensional structures of these compounds. While direct evidence for the use of this compound in the synthesis of such systems is not extensively documented in publicly available literature, its structure suggests a clear potential for such applications.

The bromoethyl group is a key functionality for macrocyclization reactions. For example, it can be used in ring-closing reactions with a nucleophilic group at another position of a larger molecule to form a macrocycle. Similarly, in the construction of spirocyclic systems, where two rings share a single atom, the reactivity of the bromoethyl group can be exploited to form one of the rings at the spiro center. The development of synthetic protocols utilizing indole-based building blocks is essential for accessing these complex and medicinally relevant structures.

Potential Role in Polymer Chemistry and Functional Material Development

The application of indole derivatives in polymer chemistry and the development of functional materials is a growing field of interest. Indole-containing polymers can exhibit interesting electronic and optical properties, making them suitable for applications in organic electronics.

The this compound molecule could potentially serve as a monomer or a functionalizing agent in polymer synthesis. The bromoethyl group could be converted into a polymerizable group, such as a vinyl or an acrylate (B77674) group, allowing for its incorporation into a polymer backbone. Alternatively, it could be used to graft indole moieties onto existing polymer chains, thereby modifying the properties of the material. The methoxy group can further tune the electronic properties of the resulting polymer. Although specific examples of its use in polymer chemistry are not readily found, the structural features of this compound make it a promising candidate for the design of novel functional polymers and materials.

Mechanistic Investigations in Biological Systems in Vitro and in Silico Studies of Analogues

Investigation of Molecular Interaction Mechanisms

Understanding the fundamental intermolecular forces and reactivity patterns of N1-substituted indoles is key to deciphering their biological functions.

Halogen bonding is a noncovalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophilic site. acs.org This phenomenon is driven by an anisotropic distribution of electron density on the halogen atom, creating a region of positive electrostatic potential known as a "σ-hole" along the axis of the covalent bond. acs.org In the context of 1-(2-bromoethyl)-5-methoxy-1H-indole, the bromine atom on the ethyl substituent can participate in halogen bonding.

In silico models have shown that halogen bonds, particularly with bromine and iodine, can be significant in ligand-protein interactions. acs.orgnih.gov The strength of this interaction increases with the polarizability of the halogen atom (I > Br > Cl). acs.org The primary biological interaction partners for halogen bonds are backbone carbonyl oxygens of amino acids. acs.org Additionally, side-chain groups containing oxygen (serine, threonine, tyrosine, aspartate, glutamate), sulfur (cysteine, methionine), nitrogen (histidine), and even the π-surfaces of aromatic residues can act as halogen bond acceptors. acs.org Studies on various halogenated compounds have demonstrated that these interactions can be crucial for binding affinity and selectivity towards specific biological targets like kinases. acs.org The understanding of these electronic effects on halogen bonds can be instrumental in modulating the reactivity of synthetic reagents and designing targeted therapeutics. nih.govresearchgate.net

Table 1: Key Aspects of Halogen Bonding in Biological Systems
AspectDescriptionPotential Relevance to this compound
MechanismDriven by the σ-hole, a positive region on the halogen atom that interacts with a Lewis base (nucleophile). acs.orgThe bromine atom possesses a σ-hole, enabling it to act as a halogen bond donor.
Common AcceptorsBackbone carbonyl oxygens, hydroxyl groups (Ser, Thr, Tyr), carboxylate groups (Asp, Glu), and sulfur-containing residues (Cys, Met). acs.orgPotential for interaction with a wide range of amino acid residues within a protein binding pocket.
Interaction StrengthBromine-oxygen (Br···O) halogen bond energies are estimated to be in the range of 9.0–12.1 kJ/mol. acs.orgContributes significantly to the overall binding energy of the ligand to its target.

The indole (B1671886) nucleus itself is electron-rich and typically undergoes electrophilic aromatic substitution at the C3 position. nih.gov However, the introduction of the 2-bromoethyl group at the N1 position imparts significant electrophilic character to the side chain. The carbon atom bonded to the bromine is electron-deficient and serves as a target for nucleophilic attack by biological macromolecules.

This reactivity allows for the potential formation of covalent bonds with nucleophilic residues in proteins (such as cysteine, histidine, or lysine) or with sites on DNA. The generation of highly reactive indolyne intermediates can also serve as a strategy for creating electrophilic indole surrogates for synthetic applications. nih.gov This covalent modification of biomolecules can lead to irreversible inhibition of enzymes or disruption of protein-protein interactions, forming the basis for the compound's biological effects. The development of specific electrophilic reagents has enabled the direct functionalization of indoles, highlighting the controlled reactivity of this scaffold. researchgate.net

Analogues of this compound and other N1-substituted indoles have been shown to modulate the activity of a wide array of enzymes and receptors. This modulation can occur through competitive or non-competitive inhibition of enzymes or by acting as agonists or antagonists at receptors.

For instance, certain N-substituted indole derivatives have been investigated as:

Tyrosinase Inhibitors : Indole-based thiosemicarbazones have shown potential as inhibitors of tyrosinase, an enzyme involved in melanin (B1238610) synthesis. nih.gov

Cyclooxygenase (COX) Inhibitors : N-substituted indole-2-carboxylic acid esters have been designed and studied as selective COX-2 inhibitors, which are important targets in inflammation. nih.gov

Myeloid cell leukemia-1 (Mcl-1) Inhibitors : N-substituted indole scaffolds have been identified as inhibitors of the anti-apoptotic protein Mcl-1, a key target in cancer therapy. x-mol.com

Opioid Receptor Ligands : N-piperidinyl indole derivatives have been developed as ligands for nociceptin (B549756) and other opioid receptors, demonstrating that substitution patterns can dictate selectivity and functional activity (agonist vs. antagonist). nih.gov

Melatoninergic Ligands : The introduction of a 5-methoxy group, as seen in the subject compound, is a key feature in many melatoninergic ligands, influencing both agonist and antagonist activity. nih.gov

Endothelin-Converting Enzyme 2 (ECE2) Modulation : While not directly involving indole derivatives, studies on ECE2 highlight the role of intracellular enzymes in processing peptide ligands, which can in turn modulate receptor recycling and signaling, a mechanism that could be relevant for indole-based ligands that affect peptidergic systems. nih.gov

Cell-Based Assays for Determining Biological Effects (general for indole derivatives)

To understand the biological consequences of molecular interactions, a variety of cell-based assays are employed. These assays provide crucial data on the effects of indole derivatives on cell viability, proliferation, and specific cellular pathways. nih.gov

Commonly used assays include:

Cytotoxicity and Viability Assays : The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is frequently used to measure the metabolic activity of cells, which serves as an indicator of cell viability and cytotoxicity. researchgate.net Studies have used various human cell lines, including cancer cells (like Caco-2, HepG2, A549, K562, HeLa) and non-cancerous cells (like MRC-5 fibroblasts), to determine the concentration-dependent toxicological profiles of indole compounds. nih.govtandfonline.com

Cell Proliferation Assays : These assays monitor the rate of cell growth over time in the presence of a test compound. They help to distinguish between cytotoxic (cell-killing) and cytostatic (growth-inhibiting) effects. nih.govnih.gov

Apoptosis and Cell Cycle Analysis : Techniques like flow cytometry are used to determine if a compound induces programmed cell death (apoptosis) or causes cell cycle arrest at specific phases (e.g., G1, S, G2/M). nih.gov

Mechanism-Specific Assays : Depending on the hypothesized target, specific assays can be used. For example, Western blotting can be employed to measure the expression levels of specific proteins involved in signaling pathways (e.g., EGFR, AKT) to understand the mechanism of action. tandfonline.com

Table 2: Common Cell-Based Assays for Indole Derivatives
Assay TypePrincipleInformation ObtainedExample Application
MTT AssayMeasures mitochondrial reductase activity, converting MTT to formazan.Cell viability, cytotoxicity (IC50 values). researchgate.netEvaluating the anti-proliferative effect of 5-Bromoindole-2-Carboxylic Acid derivatives on A549 lung cancer cells. researchgate.net
Cell Proliferation AssayMonitors changes in cell number over time.Inhibition or stimulation of cell growth. nih.govInvestigating the impact of various indole derivatives on the growth of cancerous versus non-cancerous cell lines. nih.gov
Flow CytometryAnalyzes fluorescently labeled cells as they pass through a laser.Cell cycle distribution, apoptosis induction. nih.govDetermining that an indole-aryl amide derivative caused cell cycle arrest in the G1 phase in HT29 colon cancer cells. nih.gov
Western BlotUses antibodies to detect specific proteins in a sample.Changes in protein expression or phosphorylation status. tandfonline.comEvaluating the effect of an indole derivative on the expression and phosphorylation of EGFR and AKT in A549 cells. tandfonline.com

Receptor Binding Studies and Ligand Efficacy Assessment

For indole derivatives that target specific receptors, in vitro binding assays are essential to quantify their affinity and selectivity. These studies are often complemented by functional assays to determine whether the ligand acts as an agonist (activates the receptor) or an antagonist (blocks the receptor).

Radioligand Competition Assays : These are the gold standard for determining binding affinity. They involve incubating a biological sample (e.g., cell membranes expressing the receptor of interest) with a fixed concentration of a radiolabeled ligand and varying concentrations of the unlabeled test compound. The ability of the test compound to displace the radioligand is measured, and the data are used to calculate the inhibition constant (Ki), which reflects the affinity of the compound for the receptor. nih.gov

Functional Assays : Once binding is confirmed, functional assays are used to assess efficacy. For G-protein coupled receptors (GPCRs), this can involve measuring second messenger production (e.g., cAMP) or using reporter gene assays. For melatoninergic ligands, the pigment aggregation response in Xenopus laevis melanophores is a classic functional assay. nih.gov

In Silico Docking : Molecular docking studies are computational techniques used to predict the binding mode of a ligand within the active site of a receptor. nih.gov These studies can provide insights into the specific interactions (e.g., hydrogen bonds, hydrophobic interactions, halogen bonds) that stabilize the ligand-receptor complex and can help rationalize observed structure-activity relationships. nih.govresearchgate.net

Structure-Activity Relationship (SAR) Studies for N1-Substituted Indole Derivatives

SAR studies systematically investigate how changes in the chemical structure of a molecule affect its biological activity. For N1-substituted indoles, SAR studies have revealed several key principles:

N1-Substituent : The nature of the group at the N1 position is critical. For instance, in a series of melatoninergic ligands, varying the N1-phenethyl substituent significantly impacted agonist and antagonist potency. nih.gov In another study on Mcl-1 inhibitors, modifications to the N1-propyl chain were explored to optimize binding. x-mol.com

Indole Ring Substitution : Substituents on the indole core play a crucial role. The presence of a 5-methoxy group is a common feature in high-affinity melatoninergic ligands and can increase both agonist and antagonist activity compared to non-methoxylated analogues. nih.gov Other substitutions, such as a 5-nitro group, can influence receptor selectivity by altering the preferred binding orientation. researchgate.net

Position of Substitution : The position of substituents on the indole ring can dramatically alter activity and selectivity. SAR studies on N-piperidinyl indoles showed that substitution at the 2-position versus the 3-position resulted in different intrinsic activities at the nociceptin opioid receptor (NOP), with 2-substituted derivatives being full agonists and 3-substituted ones being partial agonists. nih.gov This highlights the sensitivity of receptor interactions to the precise geometry of the ligand.

Table 3: Summary of Key SAR Findings for N1-Substituted Indoles
Structural MoietyModificationObserved Effect on Biological ActivityExample Target Class
N1-SubstituentVarying the length and nature of the alkyl or arylalkyl chain.Alters binding affinity and functional efficacy (agonist/antagonist profile). x-mol.comnih.govMelatonin (B1676174) Receptors, Mcl-1
C5-PositionIntroduction of a methoxy (B1213986) group (5-OMe).Generally increases agonist and antagonist activity at melatonin receptors. nih.govMelatonin Receptors
C2 vs. C3 PositionMoving a substituent from the C3 to the C2 position.Can switch a ligand from a partial agonist to a full agonist. nih.govOpioid Receptors
Side ChainIntroduction of methyl groups into an alkanamidoethyl side chain.Can reduce agonist potency or have minimal effect depending on the position. nih.govMelatonin Receptors

Studies on Specific Biological Pathways Impacted by Indole Analogues (e.g., NF-κB signaling, enzyme inhibition)

The therapeutic potential of indole analogues, structurally related to this compound, has been explored through various mechanistic studies. These investigations, primarily conducted in vitro and in silico, have shed light on their interactions with specific biological pathways, revealing their capacity to modulate cellular processes involved in inflammation, cancer, and metabolic disorders. Key areas of focus include the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway and the inhibition of various enzymes.

NF-κB Signaling Pathway Inhibition

The NF-κB pathway is a critical regulator of immune and inflammatory responses, and its dysregulation is implicated in the pathogenesis of numerous diseases, including cancer. mdpi.com Several indole derivatives have been identified as potent inhibitors of this pathway.

Indole-3-carbinol (I3C) , a well-studied indole compound, has been shown to suppress the activation of NF-κB. nih.gov Mechanistic studies revealed that I3C blocks the activation of IκBα kinase (IKK), which is a crucial step for the subsequent degradation of IκBα, the inhibitory protein of NF-κB. nih.gov By preventing IκBα degradation, I3C ensures that NF-κB remains sequestered in the cytoplasm, thereby inhibiting the transcription of NF-κB-regulated genes that promote proliferation and prevent apoptosis. nih.govresearchgate.net This suppression of NF-κB activation by I3C has been observed in response to various inflammatory stimuli, including tumor necrosis factor (TNF), interleukin-1β (IL-1β), and lipopolysaccharide (LPS). nih.gov

3-(2-bromoethyl)-indole (BEI-9) , an analogue of the subject compound, has also been identified as a significant inhibitor of NF-κB signaling. researchgate.netnih.govnih.gov Studies using colon cancer cell lines demonstrated that BEI-9 could inhibit both basal and induced NF-κB activation. nih.govnih.gov This inhibition leads to a reduction in the expression of NF-κB-responsive genes like Bcl-xL and COX-2, ultimately enhancing cell death when combined with agents that activate NF-κB, such as the cytokine TNFα or the chemotherapeutic drug camptothecin. researchgate.net

The ability of these indole analogues to interfere with a central signaling pathway like NF-κB highlights their potential as anti-inflammatory and anti-cancer agents. Oral administration of indole has also been noted to suppress the NF-κB pathway, leading to reduced liver inflammation. frontiersin.org

Enzyme Inhibition

Indole analogues have demonstrated inhibitory activity against a wide range of enzymes, suggesting their potential application in treating various pathological conditions.

Lipase (B570770) Inhibition : A series of indole-thiazolidinedione hybrid analogues were synthesized and evaluated as potential pancreatic lipase inhibitors. rsc.org Pancreatic lipase is a key enzyme in the digestion of dietary fats, and its inhibition is a target for obesity treatment. rsc.org Two compounds in this series, 7k and 7m, showed significant inhibitory activity with IC₅₀ values of 7.30 µM and 9.51 µM, respectively. rsc.org Kinetic and molecular docking studies confirmed a competitive mode of inhibition, with the analogues binding to the active site of the human pancreatic lipase. rsc.org

α-Glucosidase and α-Amylase Inhibition : Bis(indol-3-yl)methane derivatives have been investigated for their ability to inhibit α-glucosidase and α-amylase, enzymes involved in carbohydrate digestion. nih.gov Inhibition of these enzymes can help manage hyperglycemia. Several synthesized compounds showed potent inhibitory activity, with compound 5g being a particularly strong inhibitor of α-glucosidase (IC₅₀ = 7.54 µM) and compound 5s effectively inhibiting α-amylase (IC₅₀ = 30.91 µM). nih.gov The structure-activity relationship analysis indicated that substitutions on the indole ring, such as halogen groups, significantly influence the inhibitory potency. nih.gov

Cholinesterase Inhibition : Indole-based thiadiazole derivatives have been synthesized and tested as dual inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in the pathology of Alzheimer's disease. mdpi.com One analogue, compound 8, which contained a fluoro-group, was identified as the most potent inhibitor against both AChE (IC₅₀ = 0.15 µM) and BuChE (IC₅₀ = 0.20 µM), showing greater activity than the reference drug Donepezil. mdpi.com Molecular docking studies supported these findings by showing strong binding interactions within the enzyme's active site. mdpi.com

Urease Inhibition : N-substituted indole-3-carbaldehyde oxime derivatives have been evaluated as urease inhibitors. mdpi.com Urease is an enzyme produced by Helicobacter pylori that plays a role in gastrointestinal infections. The tested compounds showed better anti-urease activity than the standard inhibitor thiourea, with compounds 8 and 9 being the most potent, exhibiting IC₅₀ values of 0.0516 mM and 0.0345 mM, respectively. mdpi.com

Other Enzymes : Research has also explored the inhibitory effects of indole analogues on other enzymes. For instance, certain indole derivatives act as selective inhibitors of sphingosine (B13886) kinase 2 (SphK2), an enzyme involved in cell signaling pathways related to cancer and inflammation. nih.gov Specifically, a 1,5-disubstituted indole compound (6r) was identified as a potent and selective SphK2 inhibitor with a Kᵢ value of 90 nM. nih.gov Additionally, in silico studies have suggested that indole-containing phytoalexin analogues can interact with and potentially inhibit various fungal enzymes from Fusarium species, such as hydrolases and oxidoreductases. researchgate.net

The diverse enzyme inhibitory profiles of indole analogues underscore the versatility of the indole scaffold in designing targeted therapeutic agents.

Data Tables

Table 1: Inhibitory Activity of Indole Analogues on Specific Enzymes

Indole Analogue ClassTarget EnzymeKey Compound(s)Inhibitory Concentration (IC₅₀/Kᵢ)Study TypeReference
Indole-Thiazolidinedione HybridsPancreatic Lipase7kIC₅₀: 7.30 µMIn Vitro / In Silico rsc.org
Bis(indol-3-yl)methanesα-Glucosidase5gIC₅₀: 7.54 µMIn Vitro / In Silico nih.gov
Bis(indol-3-yl)methanesα-Amylase5sIC₅₀: 30.91 µMIn Vitro nih.gov
Indole-based ThiadiazolesAcetylcholinesterase (AChE)Analogue 8IC₅₀: 0.15 µMIn Vitro / In Silico mdpi.com
Indole-based ThiadiazolesButyrylcholinesterase (BuChE)Analogue 8IC₅₀: 0.20 µMIn Vitro / In Silico mdpi.com
N-substituted Indole-3-carbaldehyde OximesUreaseCompound 9IC₅₀: 0.0345 mMIn Vitro / In Silico mdpi.com
1,5-disubstituted IndolesSphingosine Kinase 2 (SphK2)6r (SLC5101465)Kᵢ: 90 nMIn Vitro / In Silico nih.gov

Future Research Directions

Development of Efficient and Selective Synthetic Methodologies for N1-Substituted Bromoethyl Methoxyindoles

The synthesis of N1-substituted indoles presents a persistent challenge due to the competing nucleophilicity of the C3 position. nih.gov Traditional methods often rely on the deprotonation of the indole (B1671886) N-H with a strong base followed by nucleophilic substitution, which can lack selectivity and functional group tolerance. youtube.com Future research must focus on developing more sophisticated, efficient, and highly regioselective synthetic strategies.

Modern catalytic systems offer promising avenues. For instance, copper-catalyzed cross-coupling reactions have been developed for the N-alkylation of indoles with reagents like N-tosylhydrazones, showcasing high regioselectivity. researchgate.net A particularly innovative approach involves a ligand-controlled, copper hydride-catalyzed reaction that can selectively furnish either N- or C3-alkylated indoles by simply changing the phosphine (B1218219) ligand. nih.gov Applying such a ligand-controlled system to the reaction of 5-methoxyindole (B15748) with 1,2-dibromoethane (B42909) could provide a highly selective, one-step route to the target compound.

Furthermore, methods that proceed via C-H functionalization are gaining prominence for their atom economy and ability to utilize readily available starting materials. nih.govacs.org Research into a direct, regioselective C-H activation/alkylation pathway could streamline the synthesis of N1-substituted indoles. Other promising areas include enantioselective methods, such as aza-Wacker-type reactions, which could introduce chirality into the N1-substituent, a feature common in bioactive molecules. mdpi.comnih.gov

Synthetic Strategy Potential Advantages Key Research Focus
Ligand-Controlled CuH Catalysis High N1-regioselectivity, mild reaction conditions. nih.govOptimization of ligands and reaction parameters for bromoethylating agents.
Photoredox Catalysis Use of visible light, unique activation modes, potential for high stereocontrol. mdpi.comDevelopment of photocatalytic systems for N-alkylation with alkyl halides.
[4+1] Annulative C-H Functionalization Utilizes simple aniline (B41778) precursors, high functional group compatibility. nih.govacs.orgAdaptation of the methodology for the synthesis of the 5-methoxyindole core prior to or during N-alkylation.
Aza-Wacker Type Reactions Enantioselective C-N bond formation, direct installation of chiral side chains. nih.govExploration of alkenol coupling partners to generate chiral N1-substituted indole precursors.

Comprehensive Elucidation of Chemical Reactivity and Derivatization Potential

The synthetic utility of 1-(2-bromoethyl)-5-methoxy-1H-indole lies in its potential for extensive derivatization. The bromoethyl group serves as a versatile electrophilic handle, while the indole core retains its characteristic reactivity. A comprehensive exploration of its chemical behavior is essential for its application as a building block.

Future work should focus on systematically reacting the terminal bromide with a wide array of nucleophiles, including amines, thiols, azides, and alkoxides, to generate a library of novel derivatives. This allows for the introduction of diverse functional groups and the construction of more complex molecular architectures. For example, substitution with secondary amines could lead to precursors for pharmacologically relevant structures, while reaction with azide (B81097) and subsequent reduction or cycloaddition opens pathways to amin-oethylindoles or triazole-linked compounds.

Simultaneously, the reactivity of the indole nucleus should be investigated. The C3 position remains the most nucleophilic site, susceptible to electrophilic substitution reactions like the Vilsmeier-Haack or Mannich reactions. chim.itstanford.edu The methoxy (B1213986) group at C5 activates the benzene (B151609) ring, potentially enabling electrophilic substitution at the C4 or C6 positions under specific conditions. Moreover, modern C-H functionalization reactions, recently demonstrated for the C5 position of indoles using copper catalysis, could be explored to introduce substituents at other positions on the indole core, further expanding the accessible chemical space. sciencedaily.com

Reaction Site Reaction Type Potential Reagents/Conditions Resulting Structure
Bromoethyl Group Nucleophilic SubstitutionPrimary/Secondary Amines, Thiols, Sodium Azide, AlkoxidesN1-(2-Aminoethyl)-, (2-Thioethyl)-, (2-Azidoethyl)-, (2-Alkoxyethyl)- derivatives
Indole C3 Position Electrophilic SubstitutionVilsmeier-Haack (POCl₃/DMF), Mannich (CH₂O/R₂NH)C3-formylated or C3-aminomethylated derivatives
Indole Benzene Ring C-H FunctionalizationMetal Catalysis (e.g., Pd, Cu, Rh)Direct introduction of aryl, alkyl, or other groups at C2, C4, C6, or C7
Bromoethyl Group CyclizationIntramolecular reaction with a nucleophile at C2Fused tricyclic indole systems

Advanced Computational Modeling for Precise Structure-Property and Structure-Activity Relationship Prediction

Computational chemistry provides powerful tools for predicting molecular properties and guiding experimental design, saving significant time and resources. Future research on this compound and its derivatives would greatly benefit from the application of advanced computational modeling.

Density Functional Theory (DFT) calculations can be employed to investigate the compound's fundamental electronic structure. researchgate.netchemrxiv.org This includes determining the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for predicting chemical reactivity and stability. researchgate.net Mapping the molecular electrostatic potential (MEP) can identify electron-rich and electron-poor regions, predicting the most probable sites for electrophilic and nucleophilic attack. chemrxiv.org

Furthermore, as libraries of derivatives are conceptualized, Quantitative Structure-Activity Relationship (QSAR) studies can be initiated. researchgate.net By correlating calculated molecular descriptors (e.g., steric, electronic, and hydrophobic parameters) of virtual derivatives with potential biological activities, predictive QSAR models can be built. nih.govacs.org These models can prioritize the synthesis of compounds with the highest probability of desired activity. Molecular docking simulations can be used to screen these derivatives against the binding sites of known biological targets, providing insights into potential protein-ligand interactions and binding affinities before any wet lab synthesis is undertaken. researchgate.net

Identification and Validation of Specific Biological Targets and Underlying Mechanisms of Action

The 5-methoxyindole scaffold is a privileged structure in medicinal chemistry, most notably as the core of the neurohormone melatonin (B1676174). This suggests that derivatives of this compound could interact with a range of biological targets. Methoxyindoles have been identified as ligands for the aryl hydrocarbon receptor (AhR) and may act as agonists at serotonin (B10506) receptors. nih.gov The broader indole class has been extensively investigated for anticancer, antimicrobial, and anti-inflammatory activities. nih.govopenmedicinalchemistryjournal.comeurekaselect.com

Future research should involve systematic biological screening of the parent compound and its derivatives. Initial efforts could focus on targets associated with the 5-methoxyindole motif, such as melatonin receptors (MT1 and MT2). Given the structural similarity of the N1-(2-aminoethyl)-5-methoxyindole derivatives to serotonin, screening against serotonin (5-HT) receptor subtypes is also a high priority.

A broader screening approach against panels of enzymes, such as kinases and tubulin—common targets for anticancer indole derivatives—could uncover unexpected activities. nih.gov Once a lead compound and its biological target are identified, subsequent studies must focus on validating this interaction and elucidating the underlying mechanism of action through cellular and biochemical assays.

Structural Motif Known Biological Targets/Activities Potential Targets for Screening
5-Methoxyindole Melatonin Receptors, PPARγ, Aryl Hydrocarbon Receptor (AhR). nih.govMT1, MT2, 5-HT Receptors, Kinases
N-Alkyl Indole Anticancer (e.g., tubulin polymerization inhibitors), Kinase inhibitors. nih.govTubulin, Cyclin-Dependent Kinases (CDKs), Topoisomerases
Indole Core Antimicrobial, Antiviral, Anti-inflammatory (COX inhibitors). chim.iteurekaselect.comBacterial/Fungal Enzymes, Viral Proteases, Cyclooxygenase (COX)

Exploration of Novel Applications in Chemical Biology, Materials Science, and Beyond

Beyond pharmacology, the unique photophysical properties of the indole ring open avenues for novel applications in chemical biology and materials science. Indole-based molecules are known to be fluorescent and have been successfully developed as chemosensors and biological probes for detecting ions and for cellular imaging. nih.govsjp.ac.lkresearchgate.netmdpi.comresearchgate.net

A significant future direction would be the synthesis of derivatives of this compound that function as fluorescent probes. By attaching specific recognition moieties (e.g., ion chelators or groups that react with specific analytes) to the bromoethyl terminus, "turn-on" or ratiometric sensors could be designed. sjp.ac.lkresearchgate.net The inherent fluorescence of the 5-methoxyindole core could be modulated by intramolecular processes like photoinduced electron transfer (PET) or internal charge transfer (ICT) upon analyte binding. sjp.ac.lk

In materials science, indole derivatives are being explored for their potential in organic electronics. The electron-rich indole system can be incorporated into conjugated polymers for applications in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). Future work could involve the polymerization of functionalized derivatives of this compound to create novel materials with tailored electronic and photophysical properties.

Q & A

Q. What are the common synthetic routes for preparing 1-(2-bromoethyl)-5-methoxy-1H-indole?

  • Methodological Answer : The compound can be synthesized via alkylation of 5-methoxyindole using 1,2-dibromoethane in the presence of a base such as K₂CO₃. This reaction typically occurs in polar aprotic solvents like acetonitrile under reflux conditions. For example, analogous bromoethylation reactions have been reported for pyrazole derivatives, where K₂CO₃ facilitates nucleophilic substitution . After alkylation, purification via flash column chromatography (e.g., 70:30 ethyl acetate/hexane) is recommended to isolate the product. Yield optimization may require controlled stoichiometry and reaction time.

Q. How is the compound characterized using spectroscopic methods?

  • Methodological Answer : Structural confirmation involves:
  • ¹H/¹³C NMR : Key signals include the methoxy group (δ ~3.8 ppm for ¹H; δ ~55 ppm for ¹³C), the bromoethyl chain (δ ~3.2–4.6 ppm for ¹H; δ ~25–50 ppm for ¹³C), and aromatic indole protons (δ ~6.8–7.5 ppm).
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) or FAB-HRMS can confirm the molecular ion peak (e.g., [M+H]⁺).
  • TLC : Monitor reaction progress using ethyl acetate/hexane systems (Rf ~0.3–0.5) .

Q. What solvents and catalysts are optimal for bromoethyl functionalization?

  • Methodological Answer : Polar aprotic solvents (DMF, acetonitrile) enhance nucleophilicity. Catalytic bases like K₂CO₃ or NaH are effective for deprotonating indole’s N–H group, facilitating alkylation with 1,2-dibromoethane. For example, reactions in acetonitrile with K₂CO₃ at 60–80°C achieve ~50–70% yields in analogous systems .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound?

  • Methodological Answer : Single-crystal X-ray diffraction provides precise bond lengths, angles, and conformation of the bromoethyl side chain. For example, in related indole derivatives, crystallography confirmed the planarity of the indole ring and spatial orientation of substituents. Data collection at 296 K with SHELXL refinement (R factor <0.05) ensures accuracy. Challenges include obtaining high-quality crystals via vapor diffusion or slow evaporation .

Q. What strategies improve yield in multi-step syntheses involving bromoethyl intermediates?

  • Methodological Answer :
  • Intermediate Stabilization : Protect reactive sites (e.g., indole N–H) during alkylation.
  • Purification : Use gradient elution in flash chromatography to separate bromoethyl byproducts.
  • Reaction Monitoring : Employ TLC or HPLC (e.g., Newcrom R1 column with isocratic elution) to track intermediates .
  • Catalyst Optimization : For click chemistry or cross-coupling, CuI in PEG-400/DMF mixtures enhances regioselectivity .

Q. How do electronic effects of the bromoethyl group influence reactivity in further functionalization?

  • Methodological Answer : The bromoethyl group acts as a leaving group, enabling nucleophilic substitution (e.g., with amines or thiols) to form derivatives. Steric hindrance from the ethyl chain may slow reactions, requiring elevated temperatures (80–100°C) in DMF. For example, substitution with piperidine derivatives achieved ~50% yield in analogous compounds .

Q. What analytical methods are critical for assessing purity in biological studies?

  • Methodological Answer :
  • HPLC : Reverse-phase columns (C18) with UV detection (λ = 254–280 nm) quantify purity (>98%).
  • Elemental Analysis : Confirm C, H, N, Br content within ±0.3% of theoretical values.
  • Thermogravimetric Analysis (TGA) : Detect solvent residues or decomposition .

Contradictions and Considerations

  • Catalyst Systems : While CuI is widely used in click chemistry (e.g., triazole formation) , alternative catalysts (e.g., Ru complexes) may reduce side reactions but require validation.
  • Solvent Choice : DMF enhances reactivity but complicates purification due to high boiling point. Acetonitrile offers easier removal but lower solubility for indole derivatives .

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